molecular formula C24H23N3O2S B2981789 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895016-55-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2981789
CAS No.: 895016-55-4
M. Wt: 417.53
InChI Key: AFEDWAIEINSVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a benzothiazole-based compound featuring a propanamide backbone substituted with a phenyl group and a pyridin-3-ylmethyl moiety. The benzothiazole ring is modified with an ethoxy group at the 6-position, distinguishing it from analogs with methoxy, nitro, or other substituents. This structural framework is associated with diverse pharmacological activities, including antiviral and antimitotic properties, as observed in related benzothiazole derivatives .

The compound’s molecular formula is C24H23N3O2S (molecular weight: 417.5 g/mol), as inferred from structurally similar analogs like N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895005-71-7) . While detailed physicochemical data (e.g., melting point, solubility) for the 6-ethoxy derivative are unavailable, its methoxy-substituted analogs exhibit moderate water solubility, suggesting that the ethoxy group may enhance lipophilicity .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-11-12-21-22(15-20)30-24(26-21)27(17-19-9-6-14-25-16-19)23(28)13-10-18-7-4-3-5-8-18/h3-9,11-12,14-16H,2,10,13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEDWAIEINSVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-tumor, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A phenyl group that enhances its interaction with biological targets.
  • A pyridinylmethyl substituent that may contribute to its pharmacological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC24_{24}H23_{23}N3_{3}O2_{2}S
Molecular Weight417.5 g/mol
CAS Number895016-55-4

Anti-Tumor Activity

Research indicates that benzothiazole derivatives exhibit significant anti-tumor properties. In a study focusing on similar compounds, it was found that modifications to the benzothiazole nucleus enhance anticancer activity. The compound this compound is hypothesized to inhibit the proliferation of cancer cells through various mechanisms, including:

  • Inducing apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Modulating inflammatory factors like IL-6 and TNF-α, which are often elevated in cancerous states .

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to reduce the expression of pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown that related compounds can significantly decrease IL-6 and TNF-α levels in macrophage models .

Case Studies and Research Findings

  • Study on Anti-Cancer Properties :
    • Objective : Evaluate the effects of benzothiazole derivatives on cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability, and flow cytometry evaluated apoptosis.
    • Results : Compounds exhibited significant inhibition of cell proliferation and induced apoptosis at concentrations of 1, 2, and 4 μM .
  • Inflammation Modulation :
    • Objective : Investigate the impact on inflammatory markers in RAW264.7 macrophages.
    • Methodology : ELISA was employed to measure cytokine levels.
    • Results : Significant reduction in IL-6 and TNF-α levels was observed, indicating potential use in inflammatory conditions .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The 6-ethoxy group on the benzothiazole ring differentiates this compound from analogs with varying substituents, which significantly influence biological activity and pharmacokinetics:

Compound Name Substituent on Benzothiazole Key Properties/Activities Reference
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide 6-methoxy High yield (98%), antimitotic activity
1-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea 6-ethoxy Antiviral (Flaviviridae family inhibition)
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide 6-nitro Increased molecular weight (464.6 g/mol)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide 4-methoxy, 7-methyl Enhanced steric bulk (MW 417.5 g/mol)
  • 6-Methoxy vs. 6-Ethoxy : Methoxy analogs (e.g., compound 20 in ) exhibit improved synthetic yields and antimitotic activity, while the ethoxy group in the target compound may confer better metabolic stability due to reduced oxidative susceptibility .

Backbone and Side-Chain Modifications

The propanamide backbone and pyridinylmethyl group are critical for target engagement. Comparisons include:

  • N-(4-phenylthiazol-2-yl)propanamide derivatives (): Substitutions like indole or imidazole side chains (e.g., compounds 9–16) show varied bioactivity scores (3–11), highlighting the importance of heterocyclic moieties in modulating efficacy .

Pharmacological Activity

  • Antiviral Activity : The 6-ethoxybenzothiazole scaffold in demonstrated specific inhibition of Flaviviridae viruses, suggesting that the target compound may share similar mechanisms, though substituent positioning (e.g., urea vs. propanamide linkers) affects specificity .
  • Antimitotic Potential: Methoxy-substituted benzothiazoles () inhibit microtubule polymerization, implying that the ethoxy derivative could exhibit comparable or enhanced effects due to increased hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.